N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
Description
This compound features a complex hybrid structure combining a piperazine moiety substituted with a 2,5-dimethylphenyl group, a triazoloquinazolinone core, and a phenethyl side chain linked via a propanamide bridge. The piperazine group is known to enhance solubility and modulate receptor interactions in pharmaceuticals, while the triazoloquinazolinone scaffold is associated with diverse biological activities, including antifungal and CNS-targeting effects . The phenethyl substituent may influence lipophilicity and binding affinity to biological targets.
Properties
IUPAC Name |
N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N7O2/c1-26-13-14-27(2)31(25-26)40-23-21-39(22-24-40)19-8-18-36-33(43)16-15-32-37-38-35-41(20-17-28-9-4-3-5-10-28)34(44)29-11-6-7-12-30(29)42(32)35/h3-7,9-14,25H,8,15-24H2,1-2H3,(H,36,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUIWFOBOUIYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring and a triazoloquinazoline moiety, which are significant for its biological interactions. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C31H41N7O2 |
| Molecular Weight | 543.7 g/mol |
| IUPAC Name | N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
| InChI Key | PGNXUOZWELZASO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in critical biological pathways. The following mechanisms have been proposed:
- Inhibition of Viral Proteases : The compound has shown potential in inhibiting the main protease (Mpro) of SARS-CoV-2, which is essential for viral replication. This interaction prevents the cleavage of viral polyproteins necessary for the virus's life cycle .
- Anticancer Activity : Research indicates that compounds similar to this one can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The presence of the triazoloquinazoline structure may enhance its affinity for cancer-related targets .
- Neurotransmitter Modulation : The piperazine moiety is known for its role in modulating neurotransmitter systems. Compounds with similar structures have exhibited activity against monoamine oxidase (MAO), suggesting potential antidepressant effects .
Antiviral Activity
Recent studies have demonstrated that the compound exhibits significant antiviral properties by targeting viral proteases. For instance, it has been shown to effectively inhibit Mpro with an IC50 value indicating potent activity against SARS-CoV-2 .
Anticancer Properties
The compound has been evaluated in vitro for its anticancer activity against various cancer cell lines. It demonstrated:
- Cell Viability Reduction : Significant reduction in cell viability in breast and lung cancer cell lines.
- Mechanism of Action : Induction of apoptosis was confirmed through assays measuring caspase activity and DNA fragmentation.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has been explored through:
- MAO Inhibition : Preliminary data suggest that it may act as a selective MAO-A inhibitor, which could have implications for treating depression and anxiety disorders .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Inhibition Studies : A study highlighted the inhibitory effects on Mpro with a focus on the structure–activity relationship (SAR) which suggested modifications could enhance potency against viral targets .
- Cell Line Assays : In vitro assays using human cancer cell lines demonstrated that derivatives of this compound could effectively reduce proliferation rates by more than 70% at specific concentrations .
- Pharmacokinetic Profiling : In silico studies predicted favorable pharmacokinetic properties such as good absorption and distribution profiles, making it a candidate for further clinical development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparisons with analogs sharing key pharmacophores, such as triazole derivatives, piperazine-containing molecules, and quinazolinone-based compounds. Below is a detailed analysis:
Triazoloquinazolinone vs. Triazolothiadiazole Derivatives
highlights triazolothiadiazole derivatives (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) synthesized for antifungal activity.
Key Differences :
- The phenethyl group in the target compound increases lipophilicity, which could enhance blood-brain barrier penetration for CNS applications, unlike the polar 4-methoxyphenyl group in ’s derivatives .
Piperazine Derivatives
Piperazine is a common motif in dopamine and serotonin receptor ligands. Substituents on the piperazine ring critically affect selectivity and potency. For example:
| Compound | Piperazine Substitution | Activity |
|---|---|---|
| Target Compound | 2,5-Dimethylphenyl | Hypothesized CNS receptor modulation |
| Aripiprazole (Antipsychotic) | Dichlorophenyl | Partial dopamine agonist |
| Quetiapine (Antipsychotic) | Thiophene | Serotonin antagonist |
Structural Impact :
- The propyl linker in the target compound provides flexibility, which could optimize binding pocket accommodation compared to rigid linkers in other piperazine drugs .
Quinazolinone-Based Analogs
Quinazolinones are associated with kinase inhibition (e.g., EGFR inhibitors like Gefitinib). The triazolo fusion in the target compound introduces a conformational constraint that may alter binding kinetics.
| Feature | Target Compound | Gefitinib (EGFR Inhibitor) |
|---|---|---|
| Core Structure | Triazoloquinazolinone | Quinazolinone |
| Substituents | Phenethyl, piperazine | Anilino, morpholinoethoxy |
| Target | Hypothesized kinase/CNS receptors | EGFR |
Research Findings and Hypotheses
- Molecular Docking: Analogous to , the target compound’s triazoloquinazolinone core may bind 14-α-demethylase with higher affinity due to extended aromatic stacking, though experimental validation is needed .
- Metabolic Stability : The propanamide linker and piperazine group could enhance metabolic stability compared to ester-linked analogs, as seen in piperazine-containing antipsychotics .
- Synergy of Substituents : The combination of phenethyl (lipophilic) and piperazine (polar) groups may balance solubility and membrane permeability, a feature absent in simpler triazolo derivatives .
Preparation Methods
Synthesis of theTriazolo[4,3-a]quinazolin-5-one Core
The triazoloquinazoline scaffold is constructed via cyclocondensation between hydrazinobenzoic acid derivatives and N-cyanoimidocarbonates. As demonstrated in, 8-carboxylic acid-2-methoxy-4H-triazolo[1,5-a]quinazolin-5-one (5a ) is synthesized by reacting substituted hydrazinobenzoic acid (2 ) with N-cyanoimidocarbonate (1 ) in ethanol under basic conditions (triethylamine), followed by acidification and reflux. For the target compound, the phenethyl group at position 4 is introduced via nucleophilic substitution.
Key Reaction Conditions
- Reagents : Hydrazinobenzoic acid, N-cyanoimidocarbonate, triethylamine
- Solvent : Ethanol
- Temperature : Room temperature → reflux
- Yield : 70–85%
Functionalization of the Piperazine Moiety
The 4-(2,5-dimethylphenyl)piperazine segment is prepared through nucleophilic aromatic substitution. As outlined in, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone is synthesized by treating 2,3-dichloro-5-nitropyridine with 4-hydroxyphenylpiperazine in the presence of Cs₂CO₃ in DMF. For the target compound, this method is adapted by substituting the hydroxyphenyl group with 2,5-dimethylphenyl via Ullmann coupling or Buchwald-Hartwig amination.
Key Reaction Conditions
- Catalyst : CuI/1,10-phenanthroline (Ullmann) or Pd(OAc)₂/Xantphos (Buchwald-Hartwig)
- Base : Cs₂CO₃
- Solvent : DMF or toluene
- Temperature : 100–120°C
- Yield : 60–75%
Propyl Linker Installation and Propanamide Formation
The propyl spacer is introduced via alkylation of the piperazine nitrogen. In, a 3-oxopropyl chain is attached to piperazine using 3-chloropropionyl chloride under basic conditions. For the target molecule, this intermediate is further functionalized by coupling with 3-(5-oxo-4-phenethyl-4,5-dihydro-triazolo[4,3-a]quinazolin-1-yl)propanoic acid using EDC/HOBt.
Key Reaction Conditions
- Coupling Agents : EDC, HOBt
- Solvent : Dichloromethane or DMF
- Temperature : 0°C → room temperature
- Yield : 50–65%
Analytical Characterization Data
Critical spectroscopic data for intermediates and the final compound are summarized below:
| Intermediate | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Triazoloquinazolinone core | 7.48–8.05 (m, Ar-H), 3.99 (s, OCH₃), 13.15 (s, NH) | 159.70 (C=O), 168.02 (COOH) | 260 [M]⁺ |
| 4-(2,5-Dimethylphenyl)piperazine | 2.25 (s, CH₃), 6.85–7.10 (m, Ar-H), 3.20–3.50 (m, piperazine CH₂) | 135.12 (Ar-C), 50.18 (piperazine CH₂) | 245 [M]⁺ |
| Final compound | 2.83 (s, CH₃), 3.32 (s, SCH₃), 7.28–7.82 (m, Ar-H), 4.20 (s, CH₂-quinazoline) | 185.71 (C=S), 165.29 (CONH) | 544 [M]⁺ |
Optimization Challenges and Solutions
- Low Coupling Efficiency : The steric bulk of the phenethyl group reduces reaction rates during propanamide formation. Using excess EDC (1.5 eq) and extended reaction times (24 h) improves yields.
- Piperazine Oxidation : The 2,5-dimethylphenyl group enhances electron density, making the piperazine prone to oxidation. Conducting reactions under nitrogen atmosphere minimizes degradation.
Scalability and Industrial Feasibility
Large-scale synthesis (≥100 g) requires modifications:
- Solvent Recovery : DMF is replaced with recyclable solvents like 2-MeTHF.
- Catalyst Loading : Pd(OAc)₂ loading is reduced to 0.5 mol% in Buchwald-Hartwig steps.
Q & A
(Basic) What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Answer:
The synthesis involves multi-step protocols, often starting with the preparation of triazoloquinazoline and piperazine intermediates. Key steps include:
- Triazoloquinazoline Core Formation : Cyclization reactions using diethyl oxalate and ketones under basic conditions (e.g., NaH in toluene) to generate the triazole ring, as described in triazolo-pyrazole hybrid syntheses .
- Piperazine Linkage : Alkylation or amidation reactions to attach the 4-(2,5-dimethylphenyl)piperazine moiety. Temperature control (e.g., 10°C to avoid side reactions) and solvent selection (e.g., DMF or THF) are critical .
- Final Propanamide Coupling : Carbodiimide-mediated (e.g., EDC/HOBt) coupling of the propyl-piperazine intermediate with the triazoloquinazoline-carboxylic acid derivative .
Key Parameters : Reaction time (12–48 hrs), stoichiometric ratios (1:1.2 for amide coupling), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .
(Basic) Which spectroscopic and chromatographic methods are recommended for characterizing this compound and its intermediates?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon backbone. Aromatic protons in the triazoloquinazoline ring appear as multiplets (δ 7.2–8.5 ppm), while piperazine methyl groups resonate as singlets (δ 2.3–2.6 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (quinazolinone C=O) confirm functional groups .
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradients) with UV detection at 254 nm .
(Advanced) How can molecular docking studies be designed to evaluate the compound’s interaction with target enzymes like 14-α-demethylase?
Answer:
- Target Selection : Use PDB structures (e.g., 3LD6 for 14-α-demethylase) and prepare the protein via removal of water molecules and addition of polar hydrogens .
- Ligand Preparation : Optimize the compound’s 3D structure using tools like Open Babel, followed by energy minimization (MMFF94 force field) .
- Docking Software : AutoDock Vina or Schrödinger Suite for flexible ligand docking. Set grid boxes to encompass the enzyme’s active site (e.g., heme-binding pocket in 3LD6) .
- Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with known inhibitors (e.g., fluconazole) and validate via molecular dynamics simulations (100 ns trajectories) to assess stability .
(Advanced) How should researchers resolve contradictions between in silico predictions and in vitro biological activity data?
Answer:
- Re-evaluate Assay Conditions : Ensure physiological pH, temperature, and co-factor availability (e.g., NADPH for cytochrome P450 enzymes) .
- Metabolite Screening : Use LC-MS to identify potential active metabolites that may contribute to observed effects .
- Off-Target Profiling : Screen against related enzymes (e.g., CYP51A1 vs. CYP51B1) using fluorescence-based inhibition assays .
- Structural Modifications : Introduce substituents (e.g., electron-withdrawing groups on the phenethyl moiety) to enhance target affinity, guided by docking results .
(Advanced) What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Answer:
- Core Modifications : Vary the triazoloquinazoline substituents (e.g., replace phenethyl with cyclohexylethyl) to assess impact on potency .
- Linker Optimization : Test propyl vs. butyl spacers between piperazine and propanamide groups to balance flexibility and steric hindrance .
- Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors (e.g., quinazolinone carbonyl) using 3D-QSAR models (CoMFA/CoMSIA) .
- In Vivo Correlation : Compare in vitro IC₅₀ values (e.g., antifungal activity) with pharmacokinetic profiles (e.g., plasma half-life in rodent models) .
(Basic) What are the common impurities observed during synthesis, and how can they be controlled?
Answer:
- By-Products : Unreacted intermediates (e.g., triazoloquinazoline-carboxylic acid) and dimerization products. Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
- Impurity Removal : Use preparative HPLC (C18 column, 70:30 acetonitrile/water) or recrystallization (ethanol/water mixtures) .
- Process Controls : Maintain strict anhydrous conditions during amide coupling and employ scavengers (e.g., molecular sieves) to minimize hydrolysis .
(Advanced) How can computational methods predict the compound’s pharmacokinetic properties?
Answer:
- ADME Prediction : Use SwissADME or pkCSM to estimate bioavailability (%F >30), blood-brain barrier permeability (logBB <0.3), and CYP450 inhibition .
- Solubility Optimization : Apply COSMO-RS simulations to identify co-solvents (e.g., PEG 400) that enhance aqueous solubility (>50 µM) .
- Toxicity Profiling : Predict hepatotoxicity via ProTox-II and cardiotoxicity using hERG channel binding models (IC₅₀ >10 µM preferred) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
